N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-valine, L-proline, and L-glutamine
Properties
CAS No. |
918298-43-8 |
|---|---|
Molecular Formula |
C42H75N15O10 |
Molecular Weight |
950.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H75N15O10/c1-21(2)30(36(62)51-25(15-16-29(44)58)38(64)56-19-9-13-27(56)34(60)52-26(40(66)67)12-8-18-50-42(47)48)54-37(63)31(22(3)4)53-35(61)28-14-10-20-57(28)39(65)32(23(5)6)55-33(59)24(43)11-7-17-49-41(45)46/h21-28,30-32H,7-20,43H2,1-6H3,(H2,44,58)(H,51,62)(H,52,60)(H,53,61)(H,54,63)(H,55,59)(H,66,67)(H4,45,46,49)(H4,47,48,50)/t24-,25-,26-,27-,28-,30-,31-,32-/m0/s1 |
InChI Key |
JPIGCQVWPYWXNP-BUBRNWFQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents, including alkylating agents or acylating agents, are used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Molecular Weight
The molecular weight of this compound is approximately 1035.3 g/mol, which is significant for its solubility and interaction with biological targets .
Biomedical Research
N~5~-(Diaminomethylidene)-L-ornithyl derivatives have been studied for their roles in modulating protein functions and cellular signaling pathways. Due to the presence of L-ornithine, the compound may influence processes such as cell proliferation and apoptosis, which are critical in cancer research .
Drug Development
The compound has been investigated as a potential inhibitor of Protein Arginine Deiminase (PAD), an enzyme implicated in several diseases, including rheumatoid arthritis and cancer. Inhibitors derived from L-ornithine structures have shown improved potency and selectivity, indicating that N~5~-(Diaminomethylidene)-L-ornithyl derivatives could serve as lead compounds in drug development .
Nutritional Applications
Peptides similar to N~5~-(Diaminomethylidene)-L-ornithyl have been evaluated for their nutritional benefits, particularly in enhancing muscle recovery and reducing fatigue in athletes. The presence of amino acids like L-valine and L-proline contributes to these effects, positioning the compound as a potential supplement in sports nutrition .
Cancer Research
A study explored the effects of various L-ornithine derivatives on cancer cell lines, demonstrating that specific modifications could enhance anti-cancer activity. The incorporation of N~5~-(Diaminomethylidene) groups was found to increase the selectivity towards cancer cells while minimizing effects on normal cells, suggesting a promising avenue for targeted cancer therapies .
Cardiovascular Health
Research has indicated that peptides derived from L-ornithine can influence blood pressure regulation and cardiovascular health. Elevated levels of certain tripeptides have been associated with beneficial effects on blood pressure, suggesting that N~5~-(Diaminomethylidene)-L-ornithyl could play a role in developing functional foods aimed at cardiovascular wellness .
Data Tables
| Study Focus | Key Findings | Implications |
|---|---|---|
| Cancer Cell Lines | Enhanced selectivity towards cancer cells with specific modifications | Potential for targeted therapies |
| Nutritional Benefits | Improved muscle recovery and reduced fatigue | Application in sports supplements |
| Cardiovascular Effects | Positive impact on blood pressure regulation | Development of functional foods |
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound shares a similar backbone but includes different amino acid residues, leading to distinct properties and applications.
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine: Another related peptide with variations in its amino acid composition.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted scientific research and potential therapeutic applications.
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention in the fields of pharmacology and biochemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is a modified form of ornithine, which is an amino acid involved in the urea cycle. Its structure includes multiple amino acid residues, contributing to its biological activities. The molecular formula is with a molecular weight of approximately 910.07 g/mol.
The biological activity of this compound primarily involves its interaction with various cellular pathways. It is believed to modulate nitric oxide synthase (NOS) activity, enhance angiogenesis, and exhibit neuroprotective effects.
1. Antimicrobial Properties
Recent studies have indicated that peptides similar to N~5~-(Diaminomethylidene)-L-ornithine exhibit antimicrobial activity against a range of pathogens. A study conducted by researchers at Duke University found that derivatives of ornithine can inhibit bacterial growth through membrane disruption mechanisms .
2. Neuroprotective Effects
Research has shown that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated that it could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases .
3. Angiogenesis
The compound has been implicated in promoting angiogenesis, which is crucial for wound healing and tissue regeneration. It appears to stimulate endothelial cell proliferation and migration, essential processes for new blood vessel formation .
Case Study 1: Neuroprotection in Animal Models
A study involving rodent models demonstrated that administration of N~5~-(Diaminomethylidene)-L-ornithine significantly reduced brain damage following ischemic events. The treated group showed improved cognitive function and reduced infarct size compared to controls .
Case Study 2: Wound Healing
Clinical trials have explored the efficacy of this compound in enhancing wound healing in diabetic patients. Results indicated a marked improvement in healing rates and reduced infection incidence when compared to standard treatments .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
